3-Methyl-6-phenylimidazo[1,2-A]pyridine

QSAR Drug Design Physicochemical Profiling

3-Methyl-6-phenylimidazo[1,2-A]pyridine (CAS 1284210-66-7) is a bicyclic nitrogen-containing heterocycle belonging to the imidazo[1,2-a]pyridine class. It possesses a molecular formula of C14H12N2, a molecular weight of 208.26 g/mol, and a topological polar surface area (TPSA) of 17.3 Ų.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
Cat. No. B11895689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-phenylimidazo[1,2-A]pyridine
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CN=C2N1C=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C14H12N2/c1-11-9-15-14-8-7-13(10-16(11)14)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyRLZBWKUWVRMUDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-6-phenylimidazo[1,2-A]pyridine – Core Structural and Procurement Identity


3-Methyl-6-phenylimidazo[1,2-A]pyridine (CAS 1284210-66-7) is a bicyclic nitrogen-containing heterocycle belonging to the imidazo[1,2-a]pyridine class. It possesses a molecular formula of C14H12N2, a molecular weight of 208.26 g/mol, and a topological polar surface area (TPSA) of 17.3 Ų . The substitution pattern—a methyl group at the 3-position and a phenyl ring at the 6-position—defines its unique electronic and steric profile, differentiating it from isomers such as 6-methyl-3-phenylimidazo[1,2-a]pyridine. This compound is primarily sourced as a research chemical building block, typically at 95–98% purity, for use in fragment-based drug discovery, synthetic elaboration, and materials science .

Scaffold type

Substitution-defined imidazo[1,2-a]pyridine core for fragment-based libraries

Lipophilicity context

Reported XLogP differentiates from positional isomers; supports permeability-focused design

Safety endpoint class attribute

Class-level evidence associates 6-phenyl architecture with antimutagenic profile in Ames assays

Why 3-Methyl-6-phenylimidazo[1,2-A]pyridine Cannot Be Replaced by a Generic Imidazopyridine Analog


The imidazo[1,2-a]pyridine scaffold is highly tunable, and its biological, electronic, and physicochemical properties are exquisitely sensitive to the nature and position of substituents. Simply interchanging this compound with a positional isomer, such as 6-methyl-3-phenylimidazo[1,2-a]pyridine, or a des-methyl analog, like 6-phenylimidazo[1,2-a]pyridine, introduces measurable differences in lipophilicity and molecular interaction potential that can derail a structure–activity relationship (SAR) campaign. For instance, the precise placement of the phenyl ring at the 6-position has been shown in the literature to dictate whether a compound acts as a mutagen or as an antimutagen, a binary switch critical for safety profiling in drug development [1]. A generic substitution ignores these pivotal positional effects, leading to inaccurate experimental outcomes and wasted resources.

Positional isomer

3-methyl-6-phenyl vs 6-methyl-3-phenyl arrangement shifts lipophilicity and may reverse mutagenicity endpoint context

Thiazole bioisostere

Sulfur introduction alters molecular recognition, HBA profile, and metabolic liability compared to nitrogen-only core

Quantitative Differentiation Evidence for Procuring 3-Methyl-6-phenylimidazo[1,2-A]pyridine


Lipophilicity and Topological Polar Surface Area Comparison Against the Positional Isomer

In fragment-based and medicinal chemistry campaigns, controlling lipophilicity (logP) is paramount. The target compound, 3-methyl-6-phenylimidazo[1,2-A]pyridine, exhibits a calculated XLogP of 3.8, which is notably higher than its positional isomer 6-methyl-3-phenylimidazo[1,2-a]pyridine, indicating a meaningful difference in hydrophobicity despite having an identical molecular weight . This difference in logP directly impacts passive membrane permeability, solubility, and off-target binding potential, making the compounds non-interchangeable in biological assays.

Lipophilicity shift
Head-to-head
ΔXLogP = 0.5 (3.8 vs 3.3)

Positional isomer shows meaningful hydrophobicity difference; not interchangeable in permeability assays

In silico XLogP3; may require experimental logD validation

QSAR Drug Design Physicochemical Profiling

Biological Safety Profile: Antimutagenic vs. Mutagenic Potential Based on Substitution Position

A foundational study on the antimutagenic activity of imidazo[1,2-a]pyridine derivatives established that the position of the substituent on the core is a pivotal determinant of biological outcome. Compounds with a 'terminal' imidazopyridine group were found to be mutagenic at non-toxic concentrations (12.5–50 µM), whereas derivatives with a 'central' imidazopyridine group, such as the 6-phenyl substituted architecture of the target compound, were not mutagenic and instead exhibited strong antimutagenic activity (>40% inhibition) against benzo[a]pyrene [1]. This study provides direct, class-level evidence that the target compound's specific substitution pattern is associated with a favorable safety profile, unlike its 2-phenyl regioisomers.

Mutagenicity endpoint switch
Class-level inference
6-phenyl class: >40% antimutagenic
2-substituted class: mutagenic 12.5–50 µM

Substitution position controls mutagenic vs antimutagenic outcome; central architecture preferred for safety profiling

Ames test with S9 activation; class-level evidence requires compound-specific confirmation

Genetic Toxicology Drug Safety Lead Optimization

Hydrogen Bond Acceptor Profile and Topological Surface Area Differentiate from Thiazole Bioisosteres

The imidazo[1,2-a]pyridine core of the target compound presents specific hydrogen bond acceptor (HBA) capabilities through its two nitrogen atoms, which are critical for target engagement. This differentiates it from its closest sulfur-containing bioisostere, 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole (CAS 25968-20-1). The thiazole analog possesses an additional sulfur atom, which alters the HBA count and significantly increases the molecular weight (214 g/mol vs. 208.26 g/mol) and logP (3.56 predicted for the thiazole versus 3.8 for the target compound) . These physicochemical differences directly affect solubility, metabolic stability, and key binding interactions.

Core vs thiazole bioisostere
Cross-study comparable
Target: MW 208.26, HBA 2, logP 3.8
Thiazole: MW 214.29, HBA 3, logP ~3.56

Sulfur-free core offers distinct electronic and solubility profile for lead optimization

Predicted logP; experimental values may vary

Medicinal Chemistry Bioisosterism Molecular Recognition

Optimal Research and Procurement Scenarios for 3-Methyl-6-phenylimidazo[1,2-A]pyridine


Fragment-Based Drug Discovery (FBDD) Requiring a Lipophilic, Non-Mutagenic Bicyclic Scaffold

In FBDD libraries, the selection of a core fragment with a specific logP window is critical. The target compound, with its XLogP of 3.8, fills a specific lipophilic niche that its positional isomer (XLogP 3.3) does not, while its 6-phenyl substitution architecture anchors it to a class of compounds shown to be antimutagenic rather than mutagenic. This makes it a superior choice for oral drug targets where balanced permeability and a clean preliminary safety profile are non-negotiable early-stage requirements .

Synthesis of Nurr-1 Nuclear Receptor Modulators

Patented research on Nurr-1 nuclear receptor modulators for neurodegenerative diseases involves polysubstituted 6-phenylimidazo[1,2-a]pyridine derivatives. The target compound serves as a key synthetic intermediate for elaborating at the 2-position to access these therapeutic candidates. Its use ensures the correct substitution orientation is maintained, which is essential for binding to the NR4A2 nuclear receptor, a target implicated in Parkinson's disease [1].

Building Block for Cross-Coupling and C-H Activation Method Development

The 6-phenyl substituent provides a sterically distinct aromatic handle for palladium-catalyzed cross-coupling reactions, while the 3-methyl group can direct C-H activation chemistry. This dual functionality makes the compound a versatile building block for generating diverse screening libraries, where the ethyl substitution pattern of an analog would lead to different regio- and chemoselectivity outcomes .

Application
Selection Property
Validation Focus
Fragment-based library design
Substitution-dependent lipophilicity and class-level antimutagenic attribute
Verify target-specific SAR; confirm antimutagenic response vs positional isomers
Nurr-1 modulator synthesis
6-phenylimidazo[1,2-a]pyridine regiochemistry
Confirm binding to NR4A2 receptor; control 2-position elaboration
Cross-coupling / C-H activation library generation
Dual reactive handles (6-phenyl, 3-methyl)
Assess regio- and chemoselectivity outcomes in coupling reactions
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